molecular formula C19H18FN3OS B2641450 2-cyano-3-(2-cyclohexyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)prop-2-enamide CAS No. 1384821-94-6

2-cyano-3-(2-cyclohexyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)prop-2-enamide

Cat. No.: B2641450
CAS No.: 1384821-94-6
M. Wt: 355.43
InChI Key: CVEJPBGCEBSWMI-UHFFFAOYSA-N
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Description

2-cyano-3-(2-cyclohexyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(2-cyclohexyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of a suitable α-haloketone with thiourea under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.

    Formation of the Enamide: The final step involves the coupling of the thiazole derivative with 4-fluoroaniline and an appropriate acylating agent, such as acryloyl chloride, under basic conditions to form the enamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(2-cyclohexyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-cyano-3-(2-cyclohexyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyano-3-(2-cyclohexyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-(2-phenyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)prop-2-enamide
  • 2-cyano-3-(2-cyclohexyl-1,3-thiazol-5-yl)-N-(4-chlorophenyl)prop-2-enamide
  • 2-cyano-3-(2-cyclohexyl-1,3-thiazol-5-yl)-N-(4-methylphenyl)prop-2-enamide

Uniqueness

2-cyano-3-(2-cyclohexyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)prop-2-enamide is unique due to the presence of the cyclohexyl group and the fluorophenyl group, which can influence its chemical reactivity and biological activity. These structural features may confer specific advantages in terms of stability, solubility, and target specificity compared to similar compounds.

Properties

IUPAC Name

2-cyano-3-(2-cyclohexyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c20-15-6-8-16(9-7-15)23-18(24)14(11-21)10-17-12-22-19(25-17)13-4-2-1-3-5-13/h6-10,12-13H,1-5H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEJPBGCEBSWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC=C(S2)C=C(C#N)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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